5-Aminopyrazine-2-boronic Acid: Structural Dynamics, Physicochemical Properties, and Cross-Coupling Protocols in Drug Discovery
5-Aminopyrazine-2-boronic Acid: Structural Dynamics, Physicochemical Properties, and Cross-Coupling Protocols in Drug Discovery
As the demand for highly targeted, metabolically stable therapeutics increases, heteroaryl boronic acids have become indispensable building blocks in medicinal chemistry. Among these, 5-Aminopyrazine-2-boronic acid (and its corresponding pinacol ester) represents a privileged scaffold. The pyrazine ring provides excellent hydrogen-bonding capabilities and improved aqueous solubility compared to standard phenyl rings, while the amino group offers a versatile handle for further derivatization.
This technical guide provides a comprehensive analysis of the structural properties, mechanistic behavior, and field-proven experimental protocols for utilizing 5-aminopyrazine-2-boronic acid in advanced drug discovery workflows.
Structural and Physicochemical Profiling
The dual functionality of 5-aminopyrazine-2-boronic acid requires a nuanced understanding of its physical state. The free boronic acid is highly polar and prone to dehydration into boroxines, making it ideal for aqueous coupling systems. Conversely, the pinacol ester derivative is lipophilic, highly stable, and preferred for anhydrous or mixed organic/aqueous cross-coupling reactions[1],[2].
Quantitative Physicochemical Data
Data synthesized from standard chemical safety and inventory databases[1],[3].
| Property | 5-Aminopyrazine-2-boronic acid (Free Acid) | 5-Aminopyrazine-2-boronic acid pinacol ester |
| CAS Number | 1084953-45-6 | 947249-41-4 |
| Molecular Formula | C4H6BN3O2 | C10H16BN3O2 |
| Molecular Weight | 138.92 g/mol | 221.06 g/mol |
| Physical State | Solid (Powder) | Solid (Crystalline Powder) |
| Purity Standard | ≥98% (HPLC/NMR) | ≥95-98% (HPLC/NMR) |
| Primary Utility | Direct coupling, aqueous systems | Lipophilic coupling, organic solvents |
Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle
When incorporating the 5-aminopyrazine moiety via Suzuki-Miyaura cross-coupling, the electronic nature of the pyrazine ring dictates the reaction kinetics. Pyrazine is a highly electron-deficient heterocycle.
The Causality of Reactivity:
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Lewis Acidity: The electron-withdrawing nature of the pyrazine ring increases the Lewis acidity of the boron atom. This facilitates the rapid coordination of the base (e.g., hydroxide or phosphate) to form the reactive, negatively charged boronate complex.
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Transmetalation Kinetics: While base coordination is fast, the actual transmetalation step (transfer of the pyrazine ring to the Palladium center) is inherently slower than that of electron-rich aryl boronic acids because the pyrazine carbon is less nucleophilic.
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Protodeboronation Risk: Extended reaction times at elevated temperatures increase the risk of protodeboronation (cleavage of the C-B bond). To mitigate this, highly electron-rich and sterically bulky catalysts (e.g., A-Phos Pd) are utilized to accelerate oxidative addition and reductive elimination, effectively "outrunning" the degradation pathway[4].
Suzuki-Miyaura catalytic cycle emphasizing the transmetalation of 5-aminopyrazine-2-boronic acid.
Applications in Advanced Therapeutics
The 5-aminopyrazine scaffold is frequently utilized to target specific kinase and ion channel pathways due to its ability to act as both a hydrogen bond donor (via the amine) and acceptor (via the pyrazine nitrogens).
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JAK2 Inhibitors: 5-Aminopyrazine-2-boronic acid pinacol ester is a critical reagent in the synthesis of amino-pyrido-indol-carboxamides, which function as potent JAK2 inhibitors for the treatment of myeloproliferative neoplasms[5].
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CRAC Channel Modulators: The compound is also employed in the synthesis of modulators for calcium release-activated calcium (CRAC) channels, which are vital for regulating intracellular calcium in immune cells and T lymphocytes[4].
Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
To ensure high yields and minimize protodeboronation, the following protocol utilizes a biphasic solvent system and a highly active phosphine-palladium catalyst. This methodology is adapted from validated patent literature for CRAC channel modulator synthesis[4].
Reagents & Materials
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Boronic Reagent: 5-Aminopyrazine-2-boronic acid pinacol ester (1.2 equivalents)
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Electrophile: Aryl halide (Ar-X, 1.0 equivalent)
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Base: 2 M Potassium Phosphate ( K3PO4 ) aqueous solution (approx. 3-4 equivalents)
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Solvent: 1,4-Dioxane / Acetonitrile (1:1 v/v ratio)
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Catalyst: A-Phos Pd (Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)) (0.05 - 0.1 equivalents)
Step-by-Step Methodology
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Reaction Assembly: In an oven-dried Schlenk tube or microwave vial, dissolve the aryl halide (0.23 mmol) and 5-aminopyrazine-2-boronic acid pinacol ester (62 mg, 0.28 mmol) in 2 mL of 1,4-dioxane and 2 mL of Acetonitrile.
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Causality: Dioxane provides an excellent boiling point and stabilizes the Pd intermediates, while Acetonitrile enhances the solubility of the polar aminopyrazine moiety.
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Base Addition & Degassing: Add 1 mL of 2 M aqueous K3PO4 . Submerge a sparging needle and bubble with Argon gas for a minimum of 2 minutes.
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Self-Validation Check: The mixture should transition from a heterogeneous suspension to a partially homogenous biphasic system. Strict degassing is mandatory; the presence of O2 will rapidly oxidize the electron-rich A-Phos ligand, leading to the precipitation of inactive "Pd black".
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Catalyst Introduction: Quickly add the A-Phos Pd catalyst (70 mg, 0.1 mmol) under a positive stream of Argon, then seal the vessel tightly.
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Causality: A-Phos is chosen because its bulky, electron-rich nature accelerates the oxidative addition of unreactive aryl halides and forces rapid reductive elimination, preventing the pyrazine boronic ester from degrading over time.
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Thermal Activation: Heat the reaction mixture to 80–90 °C for 2 to 12 hours.
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Self-Validation Check: Extract a 10 µL aliquot after 2 hours, dilute in LC-MS grade Methanol, and analyze via LC-MS. The disappearance of the aryl halide mass and the emergence of the product mass confirms successful transmetalation and catalytic turnover.
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Workup & Purification: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over Na2SO4 , concentrate under vacuum, and purify via silica gel chromatography or preparative HPLC.
Step-by-step experimental workflow for Suzuki coupling with 5-aminopyrazine-2-boronic acid.
References
- CAS 1084953-45-6 | 5-Aminopyrazine-2-boronic acid Source: Synblock URL
- 5-Aminopyrazine-2-Boronic Acid Pinacol Ester CAS 947249-41-4 Source: Caming Chemical URL
- 6-AMINOPYRAZINE-2-BORONIC ACID PINACOL ESTER Source: ChemicalBook URL
- WO2011139489A2 - Compounds that modulate intracellular calcium Source: Google Patents URL
- SAFETY DATA SHEET: 5-Aminopyrazine-2-boronic acid pinacol ester Source: AFG Bioscience URL
Sources
- 1. CAS 1084953-45-6 | 5-Aminopyrazine-2-boronic acid - Synblock [synblock.com]
- 2. caming.com [caming.com]
- 3. afgsci.com [afgsci.com]
- 4. WO2011139489A2 - Compounds that modulate intracellular calcium - Google Patents [patents.google.com]
- 5. 6-AMINOPYRAZINE-2-BORONIC ACID PINACOL ESTER | 947249-41-4 [amp.chemicalbook.com]




